(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE
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Overview
Description
(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a pyrimidinyl sulfide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE typically involves multiple steps. One efficient route includes the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline and pyrimidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Scientific Research Applications
(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its pharmacological potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinones: These compounds share a similar core structure and exhibit various biological activities.
Pyrimidinyl Derivatives: Compounds with pyrimidinyl groups are known for their diverse pharmacological properties.
Uniqueness
(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)METHYL (4,6-DIMETHYL-2-PYRIMIDINYL) SULFIDE is unique due to its combination of isoquinoline and pyrimidinyl sulfide moieties, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-12-9-13(2)20-17(19-12)22-11-16-15-8-6-5-7-14(15)10-18(3,4)21-16/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLNUSCNOHGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC(CC3=CC=CC=C32)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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